Fluoroglycofen

Descripción

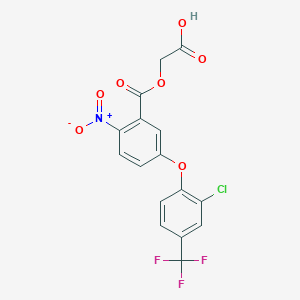

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHEVIQIYRFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868440 | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77501-60-1, 118340-11-7 | |

| Record name | Fluoroglycofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROGLYCOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Herbicidal Action

Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The principal mode of action for Fluoroglycofen, like other diphenyl ether herbicides, is the potent inhibition of the enzyme Protoporphyrinogen Oxidase (PPO). purdue.eduherts.ac.uk PPO is a critical enzyme located in the chloroplasts and mitochondria, where it catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX). purdue.edu Proto IX is a pivotal precursor molecule in the biosynthesis of both chlorophylls (B1240455) (essential for photosynthesis) and hemes (vital for electron transfer chains). nih.gov By competitively binding to the PPO enzyme, this compound effectively blocks this crucial step in the tetrapyrrole biosynthetic pathway. nih.gov

Biochemical Pathway Disruption via Tetrapyrrole Accumulation

The inhibition of PPO by this compound leads to a significant disruption of the normal biochemical cascade. With the PPO enzyme blocked, its substrate, Protogen IX, cannot be converted to Proto IX at the normal site within the chloroplast. nih.gov This results in the accumulation of Protogen IX, which subsequently leaks from the chloroplast into the cytoplasm. nih.gov

In the cytoplasm, a non-enzymatic or alternative enzymatic oxidation of Protogen IX occurs, leading to the formation and massive accumulation of Proto IX outside its normal location. nih.gov This extra-plastidic Proto IX is a highly potent photosensitizing molecule. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This process initiates a cascade of oxidative stress within the cell.

Cellular Membrane Integrity Compromise

The generation of singlet oxygen and other reactive oxygen species (ROS) triggers a destructive process known as lipid peroxidation. nih.govresearchgate.net These ROS attack the polyunsaturated fatty acids that are major components of cellular membranes, including the plasma membrane and the tonoplast (vacuolar membrane). nih.gov This attack initiates a chain reaction of lipid degradation, which compromises the structural integrity of these membranes. scielo.br

The breakdown of membrane integrity leads to a loss of cellular compartmentalization, causing the leakage of cellular contents and rapid desiccation. scielo.br Macroscopically, this manifests as water-soaked lesions on the leaves, which quickly turn brown and necrotic, typically within hours of application and exposure to light. nih.gov This rapid destruction of cell membranes is the ultimate cause of plant death.

Alternative and Complementary Modes of Action

Inhibition of Acetyl-CoA Carboxylase (ACCase) in Specific Plant Systems

There is no scientific evidence to suggest that this compound or other diphenyl ether herbicides function by inhibiting Acetyl-CoA Carboxylase (ACCase). ACCase inhibition is the distinct mode of action for other chemical classes of herbicides, such as aryloxyphenoxypropionates ('FOPs') and cyclohexanediones ('DIMs'). scielo.brpressbooks.pubresearchgate.netncsu.edu These herbicides specifically target the ACCase enzyme involved in the first committed step of fatty acid biosynthesis. scielo.br The herbicidal activity of this compound is not attributed to this pathway.

Interplay with Photosynthetic Processes and Pigment Dynamics

Beyond the indirect impact on chlorophyll (B73375) biosynthesis through PPO inhibition, this compound has been shown to have more direct effects on photosynthesis and pigment content. Research has demonstrated that this compound can reduce the net photosynthetic rate (Pn) in a dose-dependent manner. cropj.com Furthermore, it can induce an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, and accelerate the production of superoxide (B77818) anions, contributing to oxidative stress. cropj.com

Interestingly, some studies have observed that this compound treatment can lead to an increase in chlorophyll and carotenoid content, causing leaves to appear dark green. researchgate.net This may be a compensatory or stress response by the plant. The herbicide also affects the chloroplast ultrastructure, with observations of increased chloroplast size and number, as well as alterations in the arrangement of thylakoid layers. researchgate.net

Table 1: Effects of this compound on Photosynthetic Parameters in Grape Leaves This table is interactive. You can sort and filter the data.

| Parameter | Effect | Observation | Reference |

|---|---|---|---|

| Net Photosynthesis Rate (Pn) | Reduction | Dose-dependent decrease in CO₂ assimilation. A 43.9% maximal decrease was observed at the highest concentration. | cropj.com |

| Malondialdehyde (MDA) Content | Increase | Indicates lipid peroxidation and oxidative stress. A 51.4% increase was noted 4 days post-treatment at the highest concentration. | cropj.com |

| Superoxide (O₂⁻) Production | Increase | High levels markedly increased the rate of superoxide production, contributing to cellular damage. | cropj.com |

| Chlorophyll Content | Increase | Caused leaves to become dark green in some cases. | researchgate.net |

| Carotenoid Content | Increase | Contributed to the dark green appearance of leaves. | researchgate.net |

| Chloroplast Ultrastructure | Alteration | Increase in the number and size of chloroplasts; disorganization of thylakoid layers. | researchgate.net |

Structural Activity Relationships in Herbicidal Efficacy

The herbicidal efficacy of diphenyl ether herbicides like this compound is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have elucidated the key chemical features required for potent PPO inhibition. nih.gov

The fundamental scaffold is the diphenyl ether structure, where two phenyl rings are connected by an oxygen atom. For high activity, specific substitutions are crucial:

Nitrophenyl Ring (A-ring): A nitro group (NO₂) at the C-2 position is vital. The carbonyl oxygen of the ester group and the NO₂ group are critical for electrostatic interactions with key amino acid residues, such as Arginine (Arg98), in the PPO active site. nih.gov

Phenoxy Ring (B-ring): A substituent at the C-4 position, such as the trifluoromethyl group (CF₃) in this compound, is generally required for high herbicidal activity. A chlorine atom (Cl) at the C-2 position of this ring, as seen in this compound, also contributes to the molecule's efficacy.

These structural elements ensure that the herbicide molecule fits precisely into the active site of the PPO enzyme, acting as a competitive inhibitor against the natural substrate, Protogen IX.

Table 2: Key Structural Features of this compound for PPO Inhibition This table is interactive. You can sort and filter the data.

| Structural Component | Specific Group in this compound | Role in Herbicidal Activity | Reference |

|---|---|---|---|

| Core Structure | Diphenyl Ether | Provides the essential scaffold for binding to the PPO enzyme. | nih.gov |

| A-Ring (Nitrophenyl) | Nitro group (NO₂) at C-2 | Essential for electrostatic interaction with the PPO active site. | nih.gov |

| A-Ring (Nitrophenyl) | Carboxymethyl ester at C-5 | Contributes to binding and interaction within the active site. | nih.gov |

| B-Ring (Phenoxy) | Trifluoromethyl group (CF₃) at C-4 | Enhances herbicidal potency. | nih.gov |

| B-Ring (Phenoxy) | Chlorine atom (Cl) at C-2 | Increases efficacy. | nih.gov |

Plant Physiological and Biochemical Responses to Fluoroglycofen

Impact on Chloroplast Ultrastructure and Functionality

The chloroplast, the site of photosynthesis, is a primary target of Fluoroglycofen. Exposure to this herbicide induces notable alterations in the chloroplast's internal structure and its distribution within plant cells. nih.gov

Research on grapevines has revealed that this compound treatment leads to significant changes in the fine structure of chloroplasts. nih.gov One of the key observations is a swelling of the thylakoids, resulting in an increased gap between the thylakoid layers. ebi.ac.uknih.govresearchgate.net The thylakoid system, comprising stacked grana and unstacked stroma lamellae, is fundamental for the light-dependent reactions of photosynthesis. frontiersin.org The swelling is likely due to osmotic water flow into the lumen, driven by ion fluxes across the thylakoid membrane that are disrupted by the herbicide's effects. nsf.gov

In deformed grapevine leaves treated with this compound, a peculiar reorganization of the grana was observed. These chloroplasts contained more grana, but each granum was composed of fewer layers. nih.govresearchgate.net This suggests a significant disruption in the normal stacking process of thylakoid membranes, which is crucial for efficient light harvesting and energy conversion. frontiersin.orgresearchgate.net The stability of these grana stacks is dependent on a delicate balance of forces and the interaction with the surrounding aqueous environment, which appears to be disturbed by the herbicide. frontiersin.org

In grapevine leaves that developed deformities after treatment, the distribution of chloroplasts was uneven. The dark green sections of the leaves had a higher number of chloroplasts compared to control leaves, while the yellowing sections had fewer. nih.gov A typical photosynthetic plant cell contains around 100 chloroplasts, each with a diameter of about 4-6 microns, but this number can vary based on environmental conditions. bionumbers.org The increase in chloroplast number and size induced by this compound might be a compensatory response to the stress and reduced efficiency of individual chloroplasts. However, this can also lead to other issues, such as excessive starch accumulation, which has been observed in treated grapevines and is linked to growth inhibition in the subsequent year. nih.govresearchgate.net

Table 1: Effects of this compound on Chloroplast Ultrastructure and Dynamics This table is interactive. You can sort and filter the data.

| Parameter | Observation | Affected Plant Part | Reference |

|---|---|---|---|

| Thylakoid Structure | Increased gap between thylakoid layers | Middle and upper-node leaves | ebi.ac.uk, researchgate.net, nih.gov |

| Grana Structure | More grana per chloroplast | Deformed leaves | researchgate.net, nih.gov |

| Grana Structure | Fewer layers per granum | Deformed leaves | researchgate.net, nih.gov |

| Chloroplast Number | Increased | Middle and upper-node leaves | ebi.ac.uk, researchgate.net, nih.gov |

| Chloroplast Size | Increased, becoming larger and rounder | Middle and upper-node leaves | ebi.ac.uk, researchgate.net, nih.gov |

| Chloroplast Distribution | More chloroplasts in dark green leaf parts | Deformed leaves | nih.gov |

| Chloroplast Distribution | Fewer chloroplasts in yellow leaf parts | Deformed leaves | nih.gov |

Modulation of Photosynthetic Efficiency

The structural damage to chloroplasts inevitably translates into functional impairment of photosynthesis. Chlorophyll (B73375) fluorescence analysis is a powerful tool used to assess the efficiency of the photosynthetic process, particularly Photosystem II (PSII), and reveals significant effects of this compound. researchgate.netpakbs.org

The maximum quantum yield of PSII photochemistry, measured as the Fv/Fm ratio, is a key indicator of plant stress. illinois.edu In healthy, unstressed leaves, this value is typically around 0.8. illinois.edu A decrease in the Fv/Fm ratio signifies photoinhibition or damage to the PSII reaction centers, reducing the efficiency of primary light energy conversion. nih.govcas.cz

Studies on grapevines have demonstrated that this compound decreases the photochemical efficiency of PSII. researchgate.netresearchgate.net This reduction indicates that the herbicide interferes with the normal electron transport chain, likely as a consequence of the structural damage to the thylakoid membranes where PSII is located. researchgate.netcropj.com The inhibition of protoporphyrinogen (B1215707) oxidase by this compound leads to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that can damage cellular components, including the D1 protein of the PSII reaction center, further contributing to the decline in Fv/Fm. nih.govillinois.edu

Non-photochemical quenching (NPQ) refers to a set of mechanisms that plants use to dissipate excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage. illinois.edunih.gov When the amount of absorbed light energy exceeds the capacity of the plant to use it in photosynthesis, NPQ is activated. illinois.edu

Research has shown that this compound treatment leads to an increase in NPQ in grape leaves. researchgate.netresearchgate.net This response suggests that the plants are under significant stress and are attempting to down-regulate photosynthesis to minimize further damage. The increase in NPQ is a direct consequence of the reduced efficiency of photochemical quenching (the use of energy in photosynthesis). pakbs.org While NPQ is a protective mechanism, its sustained high level, as induced by this compound, indicates a chronically impaired photosynthetic system where a larger fraction of absorbed energy is being dissipated as heat instead of being converted into chemical energy. researchgate.netfrontiersin.org

Table 2: Impact of this compound on Photosynthetic Efficiency Parameters This table is interactive. You can sort and filter the data.

| Parameter | Description | Observed Effect of this compound | Reference |

|---|---|---|---|

| Photochemical Efficiency of PSII | Efficiency of light energy conversion at Photosystem II | Decreased | researchgate.net, researchgate.net |

| Non-Photochemical Quenching (NPQ) | Dissipation of excess light energy as heat | Increased | researchgate.net, researchgate.net |

Alterations in Plant Pigment Biosynthesis and Accumulation

As a protoporphyrinogen oxidase (PPO) inhibitor, this compound directly interferes with the biosynthetic pathway of tetrapyrroles, which are precursors to both chlorophylls (B1240455) and hemes. herts.ac.ukresearchgate.net This interference has direct consequences on the pigment content of treated plants.

Interestingly, and somewhat counterintuitively for a herbicide, studies on grapevines have reported that this compound treatment can lead to an increase in the content of both chlorophyll and carotenoids, causing leaves to appear dark green. ebi.ac.uknih.govresearchgate.net This effect was observed to vary in different leaves on the same plant. nih.gov The accumulation of pigments may be linked to the herbicidal mode of action. The inhibition of PPO causes the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. nih.gov While this process leads to phototoxic damage, it might also disrupt the feedback regulation of the chlorophyll synthesis pathway, potentially leading to an over-accumulation of pigments or their precursors, at least temporarily. nih.gov In contrast, other herbicides like glyphosate (B1671968) are known to decrease chlorophyll concentrations by inhibiting different enzymatic steps or causing general damage to chloroplasts. scielo.sa.cr The increase in carotenoids, which have a photoprotective role, could also be a plant stress response. scielo.sa.cr

Chlorophyll Content Modifications

Studies on the effects of this compound on grapevines have shown a notable impact on chlorophyll content. Following treatment, the middle and upper-node leaves of grapevines exhibited a dark green appearance. nih.gov This phenotypical change is correlated with a measured increase in the chlorophyll content in the leaves of these plants. ebi.ac.uknih.gov While many herbicides are known to cause a reduction in chlorophyll levels, this compound has been observed to increase the content of this photosynthetic pigment to varying degrees in different leaves of the plant. nih.govresearchgate.net This increase in chlorophyll is a key factor contributing to the observed darkening of the leaves. nih.gov

Carotenoid Content Investigations

In conjunction with the changes in chlorophyll, investigations have revealed that this compound also affects carotenoid levels in plants. nih.gov In grape leaves treated with the herbicide, the carotenoid content was found to increase. ebi.ac.uknih.gov This elevation in carotenoid levels occurred to different extents depending on the specific leaves being analyzed. nih.gov Carotenoids function as accessory pigments in photosynthesis and play a role in photoprotection. scirp.org The simultaneous increase in both chlorophyll and carotenoid pigments is a distinct response of grapevines to this compound exposure. nih.gov

Table 1: Effect of this compound on Photosynthetic Pigment Content in Grapevine Leaves This table presents a summary of findings from a study on the impact of this compound on grapevine leaves. The data is qualitative, indicating the direction of change.

| Pigment | Effect Observed | Plant Part Affected | Citation |

| Chlorophyll | Increased | Middle and upper-node leaves | ebi.ac.uk, nih.gov |

| Carotenoids | Increased | Middle and upper-node leaves | ebi.ac.uk, nih.gov |

Perturbations in Calcium Homeostasis and Distribution

This compound has been shown to significantly disrupt calcium (Ca2+) homeostasis and its distribution within plant cells, particularly in grapevines. ebi.ac.uknih.gov This disruption is linked to the dark green appearance of leaves following herbicide application. nih.gov The herbicide's influence extends to the concentration of various forms of soluble calcium and their localization within different cellular compartments. nih.gov

Subcellular Localization of Ca2+ in Plant Cells

Research into the effects of this compound has identified specific changes in the subcellular location of Ca2+. ebi.ac.uknih.gov In the dark green leaves of treated grapevines, the subcellular distribution of Ca2+ increased significantly. nih.gov This increase was particularly pronounced in the cell wall and chloroplasts, which saw increases of 25.54% and 24.10%, respectively, compared to control plants. nih.gov Ultrastructural analysis revealed large deposits of calcium pyroantimonate (B1233504) (Ca-PA) in the extracellular space and chloroplasts of the mesophyll cells in these dark green leaves. ebi.ac.uknih.gov

Ca2+-ATPase Activity Modulation

The activity of Ca2+-ATPase, a crucial enzyme for maintaining calcium homeostasis by pumping Ca2+ out of the cytosol, is modulated by this compound. ebi.ac.uknih.govusp.br Studies have demonstrated that a high concentration of this compound leads to a decrease in Ca2+-ATPase activity in grape leaves. ebi.ac.uknih.gov Observations at the ultrastructural level showed that while the extracellular space had fewer Ca2+-ATPase precipitation particles, the chloroplasts contained more. nih.gov This modulation of enzyme activity is a key factor in the disruption of calcium regulation within and outside the cells. nih.gov

Mechanisms of Ca2+ Accumulation in Plant Tissues

The accumulation of calcium in plant tissues treated with this compound appears to be a direct consequence of the herbicide's effect on Ca2+-ATPase activity. nih.gov The decreased activity of this enzyme is thought to disrupt the normal mechanisms of calcium homeostasis, leading to a significant accumulation of Ca2+ within the cells. ebi.ac.uknih.gov This buildup of calcium is not only a hindrance to various physiological reactions within the cell but is also considered a cause of the leaves turning a dark green color. nih.gov Specifically, research has shown a significant increase in soluble calcium content in the upper leaves of grapevines treated with the highest concentration of this compound. nih.gov The forms of soluble calcium that increased were water-soluble organic acid calcium (by 18.43%), pectate calcium (by 17.14%), and calcium oxalate (B1200264) (by 31.05%) compared to the control group. nih.gov

Table 2: Impact of High-Concentration this compound on Calcium in Grapevine Leaves This table summarizes the quantitative findings on how this compound affects soluble calcium forms and subcellular Ca2+ distribution in the upper leaves of grapevines.

| Parameter | Component | Percentage Increase vs. Control | Citation |

| Soluble Calcium Content | Water-soluble organic acid calcium | 18.43% | nih.gov |

| Pectate calcium | 17.14% | nih.gov | |

| Calcium oxalate | 31.05% | nih.gov | |

| Subcellular Ca2+ Distribution | Cell Wall | 25.54% | nih.gov |

| Chloroplast | 24.10% | nih.gov |

Regulation of Phytohormone Levels

This compound also influences the balance of phytohormones, which are essential regulators of plant growth and development. researchgate.netsavemyexams.com In studies on one-year-old sand-cultured grapevines, this compound treatment was found to alter the levels of key hormones. researchgate.net A dose-dependent effect was observed, where increasing concentrations of the herbicide led to a decrease in the content of Indole-3-acetic acid (IAA), a common auxin, and an increase in the content of Abscisic acid (ABA), a hormone involved in stress responses. researchgate.netnih.govnih.gov This hormonal imbalance was correlated with a significant decrease in the length of new shoots as the this compound concentration increased. researchgate.net

Table 3: Effect of this compound on Phytohormone Content in Grapevine Shoots This table illustrates the directional changes in key phytohormone levels in grapevine shoots in response to this compound treatment, as observed in a dose-dependent manner.

| Phytohormone | Effect Observed | Relationship to Concentration | Citation |

| Indole-3-acetic acid (IAA) | Decreased | Dose-dependent | researchgate.net |

| Abscisic acid (ABA) | Increased | Dose-dependent | researchgate.net |

Indoleacetic Acid (IAA) Dynamics

Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of plant hormones that plays a central role in regulating nearly all aspects of plant growth and development, including cell division and elongation, tissue patterning, and organ formation. plantarc.comnih.gov

Research into the effects of this compound on plant biochemistry has demonstrated a significant impact on IAA levels. Studies on grapevines have shown that exposure to this compound results in a decrease in the endogenous content of IAA. researchgate.net This reduction in IAA is reportedly dose-dependent, meaning the extent of the decrease correlates with the concentration of this compound applied. researchgate.net In one study on Kyoho grapevines, a notable decrease in IAA content was observed in the shoots of plants treated with this compound. researchgate.net The suppression of IAA, a primary growth-promoting hormone, is consistent with the herbicidal activity of this compound, which includes suppressed shoot growth. researchgate.net

Table 1: Effect of this compound on Indoleacetic Acid (IAA) Content in Grapevine Shoots

| Treatment Group | Change in IAA Content | Observed Physiological Effect |

|---|---|---|

| Control | Baseline | Normal Shoot Growth |

| This compound | Decreased | Suppressed Shoot Growth |

Data derived from studies on Kyoho grapevines. researchgate.net

Abscisic Acid (ABA) Fluctuations

Abscisic acid (ABA) is a pivotal plant hormone involved in the regulation of various physiological processes, most notably in mediating adaptive responses to abiotic and biotic stresses. researchgate.netsi.edu It plays a crucial role in processes like seed dormancy and stomatal closure to prevent water loss. frontiersin.orgfrontiersin.org

Table 2: Effect of this compound on Abscisic Acid (ABA) Content in Grapevine Shoots

| Treatment Group | Change in ABA Content | Associated Plant Response |

|---|---|---|

| Control | Baseline | Normal Stress Levels |

| This compound | Increased | Induction of Stress Response |

Data derived from studies on Kyoho grapevines. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Abscisic Acid |

| This compound |

| Indoleacetic Acid |

Hydrolytic Stability and Transformation Pathways in Aquatic Systems

The stability of this compound in aquatic environments is highly dependent on the pH of the water. The ester linkage in its parent form, This compound-ethyl (B166172), is susceptible to hydrolysis, rapidly converting to its corresponding acid form, this compound. This process is a key initial step in its environmental transformation. rayfull.comagropages.com

The rate of this hydrolysis is significantly influenced by pH. In aqueous solutions at 22°C, the half-life (DT50) of this compound-ethyl is approximately 231 days at a pH of 5, indicating relative stability in acidic conditions. However, as the pH increases, the rate of hydrolysis accelerates dramatically. The DT50 decreases to 15 days at a neutral pH of 7 and further reduces to just 0.15 days (3.6 hours) at a pH of 9. agropages.com This demonstrates that this compound-ethyl is much less persistent in neutral to alkaline aquatic environments.

Further degradation of this compound can involve the transformation of its trifluoromethylphenol moiety. Studies on related compounds have shown that trifluoromethylphenols can undergo spontaneous defluorination in aqueous solutions, a process also influenced by pH. rsc.orgrsc.org This reaction can lead to the formation of corresponding hydroxybenzoic acids. rsc.org For instance, 2-chloro-4-trifluoromethylphenol, a potential transformation product of this compound, is known to be part of this degradation pathway for other diphenyl ether herbicides. rsc.org

Table 1: Hydrolytic Half-life (DT50) of this compound-ethyl in Aqueous Solution at 22°C

| pH | Half-life (DT50) |

| 5 | ~231 days |

| 7 | ~15 days |

| 9 | ~0.15 days (3.6 hours) |

| Data sourced from agropages.com |

Soil Dissipation and Persistence Studies

In the soil environment, the dissipation of this compound is a multifaceted process involving both abiotic and biotic factors. The initial rapid hydrolysis of this compound-ethyl to this compound acid is followed by microbial degradation. rayfull.comagropages.com

Half-life Determination in Diverse Soil Types

Studies have shown that the dissipation rate can differ between soil types. For example, the half-life of this compound-ethyl was found to be approximately 10 days in one study. iaea.org Another study observed half-lives of 4.5 to 7.9 days in ginseng plants and 10.0 to 16.9 days in the corresponding soil. nih.gov The variability in these values underscores the importance of soil composition and microbial activity in determining the persistence of this compound.

Table 2: Reported Soil Half-life (DT50) of this compound-ethyl

| Soil/Condition | Half-life (DT50) | Reference |

| General Soil | ~10 days | iaea.org |

| General Soil | 7-21 days | rayfull.com |

| Ginseng field soil | 10.0-16.9 days | nih.gov |

| Data compiled from multiple sources. |

Factors Influencing Soil Degradation Rates (e.g., pH, Temperature, Metal Ions)

The rate of this compound degradation in soil is significantly influenced by several environmental factors, primarily through their effect on microbial activity.

pH: Soil pH plays a critical role in the degradation process. Microbial activity is generally optimal in soils with a neutral pH. Studies on the microbial degradation of this compound have demonstrated that a pH of 7.0 is optimal for the activity of degrading microorganisms like Lysinibacillus sp. KS-1. oup.com In more acidic or alkaline soils, the degradation rate can be significantly reduced. agriculture.vic.gov.au Acidic conditions can lower the populations of beneficial microorganisms responsible for breaking down such compounds. agriculture.vic.gov.au

Temperature: Temperature directly affects the metabolic rates of soil microorganisms and the enzymatic reactions involved in degradation. For the microbial degradation of this compound, the optimal temperature has been identified as 30°C. oup.com Lower or higher temperatures can lead to a decrease in the degradation rate as microbial activity slows down. oup.comnih.gov

Metal Ions: The presence of certain metal ions in the soil can inhibit the microbial degradation of this compound. Research has shown that metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) can significantly decrease the degradation rate of this compound by microbial strains. oup.com This inhibitory effect is an important consideration in areas with heavy metal contamination. mdpi.commdpi.com

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity is the primary driver of this compound degradation in the soil following its initial hydrolysis. rayfull.comagropages.com Several bacterial strains have been identified that are capable of utilizing this compound as a source of carbon and energy, breaking it down into less complex molecules.

Isolation and Characterization of Degrading Microbial Strains

Researchers have successfully isolated and identified various microbial strains with the ability to degrade this compound and other diphenyl ether herbicides. One such bacterium, identified as Mycobacterium phocaicum MBWY-1, was isolated from herbicide-contaminated soil and demonstrated the ability to completely degrade 100 mg/L of this compound-ethyl within 72 hours. nih.gov Another example is Lysinibacillus sp. ZB-1, which has been shown to degrade the related diphenyl ether herbicide fomesafen (B1673529) and also exhibits activity against this compound. nih.gov

A particularly well-studied bacterium in the context of this compound degradation is Lysinibacillus sp. strain KS-1, which was isolated from sludge from a herbicide manufacturing facility. oup.com This strain is highly efficient, capable of degrading 85.25% of an initial 50 mg/L concentration of this compound within a 72-hour incubation period. oup.com

The optimal conditions for the degradation of this compound by Lysinibacillus sp. KS-1 have been determined to be a temperature of 30°C and a pH of 7.0. oup.comebi.ac.uk The degradation process involves the enzymatic breakdown of the this compound molecule. The key enzyme identified in this process is a novel esterase, encoded by the fluE gene, which catalyzes the cleavage of the carboxyl ester bond in this compound. oup.com

The degradation of this compound by Lysinibacillus sp. KS-1 proceeds through a defined pathway, resulting in the formation of several intermediate metabolites. Three primary degradation products have been identified: deethyl-fluoroglycofen, acifluorfen (B165780), and decarboxylate-acifluorfen. oup.comebi.ac.uk This indicates a stepwise breakdown of the parent molecule, initiated by the hydrolysis of the ester group, followed by further transformations.

Table 3: Optimal Conditions for this compound Degradation by Lysinibacillus sp. KS-1

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 7.0 |

| Data sourced from oup.comebi.ac.uk |

Environmental Fate and Degradation of Fluoroglycofen

Microbial Degradation

A bacterial strain identified as Mycobacterium phocaicum MBWY-1, isolated from the soil of a herbicide factory, has demonstrated the ability to degrade fluoroglycofen-ethyl (B166172). oup.comoup.com This strain can utilize this compound-ethyl as its sole source of carbon for growth. oup.com Research has shown that M. phocaicum MBWY-1 can completely degrade 100 mg/L of this compound-ethyl within 72 hours under optimal conditions. oup.com The ideal conditions for this degradation process have been identified as a temperature of 30°C and a pH of 7.0. oup.com

The degradation of this compound-ethyl by M. phocaicum MBWY-1 results in the formation of several metabolites. Through mass spectrometry, five intermediate products have been identified: {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, acifluorfen (B165780), 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride. nih.gov The identification of these metabolites has allowed for the proposal of a degradation pathway for this compound-ethyl by this bacterial strain. oup.com Furthermore, the introduction of strain MBWY-1 into soil contaminated with this compound-ethyl has been shown to significantly increase the degradation rate compared to uninoculated soil. oup.com

Table 1: Optimal Conditions for this compound-ethyl Degradation by M. phocaicum MBWY-1

| Parameter | Optimal Value |

|---|---|

| Temperature | 30°C |

| pH | 7.0 |

| Degradation Time | 72 hours for 100 mg/L |

Other bacterial strains have also been identified for their capacity to degrade this compound. A strain known as Pseudomonas sp. YF1 was found to be capable of degrading 80% of this compound at a concentration of 200 mg/L within a period of seven days. nih.gov

Another bacterium, Staphylococcus saprophyticus YSC-1, has also demonstrated significant this compound degradation capabilities. This strain was able to remove 91.62% of this compound at an initial concentration of 100 mg/L within seven days. nih.gov

Table 2: Degradation Efficiency of Pseudomonas sp. YF1 and Staphylococcus saprophyticus YSC-1

| Bacterial Strain | Initial Concentration (mg/L) | Degradation Rate | Time (days) |

|---|---|---|---|

| Pseudomonas sp. YF1 | 200 | 80% | 7 |

| Staphylococcus saprophyticus YSC-1 | 100 | 91.62% | 7 |

The enzymatic basis for this compound degradation has been investigated through the study of a Lysinibacillus sp. strain KS-1, which is capable of degrading the herbicide. oup.comnih.gov From this strain, a novel esterase gene, designated fluE, has been successfully cloned. oup.comnih.gov This gene encodes an esterase that is responsible for catalyzing the cleavage of the carboxyl ester bonds within the this compound molecule. oup.comnih.gov

The fluE gene consists of a 930-base-pair open reading frame (ORF) that encodes a protein of 310 amino acids. oup.com Sequence analysis has revealed that the FluE enzyme shares a 30%–40% amino acid sequence identity with enzymes belonging to the hormone-sensitive lipase (B570770) family. oup.comnih.gov For characterization, the fluE gene was expressed in Escherichia coli BL21, and the resulting FluE enzyme was purified using Ni-NTA affinity chromatography. oup.comnih.gov

The purified FluE enzyme has been shown to efficiently hydrolyze this compound. oup.comnih.gov In laboratory tests, the purified enzyme was capable of hydrolyzing 100% of the this compound substrate within 30 minutes. oup.com

The catalytic efficiency of FluE was further investigated using various p-nitrophenol esters with different carbon chain lengths. The results indicated that FluE has a high catalytic efficiency for short-chain p-nitrophenol esters, with the highest activity observed for p-nitrophenyl acetate (B1210297) (C2). oup.com As the length of the carbon chain increases, the catalytic efficiency of the enzyme decreases. oup.com Notably, no lipolytic activity was detected for esters with acyl chains longer than 10 carbon atoms, confirming that FluE is an esterase rather than a lipase. oup.comnih.gov The distance between a specific amino acid, Arg244, and the herbicide molecule has been suggested to be related to the catalytic efficiency. ebi.ac.uk

Table 3: Apparent Kinetic Constants of Purified FluE Enzyme

| Substrate | Specific Activity (μmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹ mM⁻¹) |

|---|---|---|---|---|

| This compound | 2.84 ± 0.22 | 1.24 | Data not available | Data not available |

| p-Nitrophenyl acetate (C2) | Data not available | 12.31 | 0.28 | 43.96 |

| p-Nitrophenyl butyrate (B1204436) (C4) | Data not available | 10.15 | 0.35 | 28.99 |

| p-Nitrophenyl caproate (C6) | Data not available | 5.38 | 0.41 | 13.12 |

| p-Nitrophenyl caprylate (C8) | Data not available | 2.11 | 0.52 | 4.05 |

| p-Nitrophenyl caprate (C10) | Data not available | 0.34 | 0.65 | 0.52 |

| p-Nitrophenyl laurate (C12) | Not detectable | Not detectable | Not detectable | Not detectable |

Data derived from studies on FluE enzyme from Lysinibacillus sp. KS-1. oup.com

The metabolic pathway of this compound degradation has been elucidated through the identification of its intermediate products. oup.comnih.gov During the biodegradation of this compound by Lysinibacillus sp. KS-1, two primary metabolites were detected within the first two days of incubation. oup.com One of these initial products was identified as deethyl-fluoroglycofen. oup.comnih.gov

The formation of deethyl-fluoroglycofen occurs through the cleavage of one of the two ester bonds of the parent this compound molecule. oup.com This initial hydrolysis step is catalyzed by the FluE esterase. oup.com Further degradation of deethyl-fluoroglycofen by the same enzyme leads to the formation of acifluorfen, which is subsequently converted to decarboxylate-acifluorfen. oup.comnih.gov This sequential cleavage of the ester bonds is a critical step in the microbial degradation pathway of this compound. oup.com

Metabolite Profiling and Pathway Elucidation

Acifluorfen and Decarboxylate-acifluorfen Generation

The degradation pathway of this compound often involves the formation of acifluorfen and subsequently decarboxylate-acifluorfen. In a study involving the this compound-degrading bacterium Lysinibacillus sp. strain KS-1, the two ester bonds of this compound are sequentially cleaved. oup.com This process first forms deethyl-fluoroglycofen and then acifluorfen. oup.com The removal of the carboxyl group from acifluorfen results in the formation of decarboxylate-acifluorfen. oup.com Research has shown that in soil and water, this compound-ethyl, a related compound, is very rapidly hydrolyzed to its corresponding acid, which is acifluorfen. rayfull.commade-in-china.com The half-life for this transformation to acifluorfen in soil is approximately 11 hours. rayfull.commade-in-china.com

The generation of these metabolites is a key step in the biodegradation of this compound. The bacterium Lysinibacillus sp. KS-1, isolated from sludge, was found to degrade 85.25% of a 50 mg/L concentration of this compound within three days. oup.com During this process, deethyl-fluoroglycofen and acifluorfen were detected after two days of incubation, and after five days, these products disappeared while decarboxylate-acifluorfen appeared. oup.com

Table 1: Metabolites Generated During this compound Degradation by Lysinibacillus sp. KS-1

| Metabolite | Time of Detection |

| Deethyl-fluoroglycofen | 2 days |

| Acifluorfen | 2 days |

| Decarboxylate-acifluorfen | 5 days |

Data sourced from a study on the biodegradation of this compound by Lysinibacillus sp. KS-1. oup.com

Other Identified Metabolites in Bacterial Degradation

Bacterial degradation of this compound can produce a range of other metabolites beyond acifluorfen and its decarboxylated form. A study on the degradation of this compound-ethyl by Mycobacterium phocaicum strain MBWY-1 identified five key metabolites. nih.gov These were {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, acifluorfen, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride. nih.gov The identification of these compounds allowed for the proposal of a detailed degradation pathway by this particular bacterial strain. nih.gov

Another study involving the Lysinibacillus sp. strain KS-1 also identified deethyl-fluoroglycofen as an intermediate metabolite in the degradation of this compound. oup.comebi.ac.uk This further illustrates the diversity of breakdown products that can result from microbial action on this herbicide.

Table 2: Identified Metabolites from Bacterial Degradation of this compound-ethyl by Mycobacterium phocaicum MBWY-1

| Metabolite |

| {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid |

| Acifluorfen |

| 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate |

| 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl |

| 3-chloro-4-hydroxyl benzotrifluoride |

Data sourced from a study on the degradation of this compound-ethyl by Mycobacterium phocaicum MBWY-1. nih.gov

Inoculation Studies for Enhanced Biodegradation in Soil

To accelerate the breakdown of this compound in contaminated environments, researchers have investigated the use of microbial inoculation, a process also known as bioaugmentation. nih.govmdpi.com This technique involves introducing specific microorganisms with known degradative capabilities into the soil to enhance the rate of herbicide degradation. nih.govmdpi.com

Similarly, the bacterium Lysinibacillus sp. strain KS-1, isolated from industrial sludge, has shown high potential for this compound degradation. oup.com This strain was able to degrade 85.25% of an initial 50 mg/L concentration of this compound within 72 hours in a liquid medium. oup.com The isolation and application of such highly efficient degrading bacteria are promising for the bioremediation of this compound-contaminated sites. oup.comnih.gov

Resistance Mechanisms in Target Weeds

Molecular Basis of PPO Inhibitor Resistance

The foundation of resistance to PPO inhibitors lies at the molecular level, involving specific changes in the genetic makeup of weed biotypes. These changes alter the interaction between the herbicide and its target enzyme, protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) and heme biosynthesis in plants. nih.gov

The PPO enzyme is encoded by nuclear genes. mdpi.com In plants, two primary isoforms exist: PPO1, which is localized to the chloroplasts, and PPO2, which is primarily found in the mitochondria. mdpi.com Research has shown that the gene encoding the PPO2 isoform, often designated as PPX2, is a more favorable evolutionary target for conferring resistance to PPO inhibitors. cambridge.org This is because the PPO2 enzyme can be dual-targeted to both mitochondria and chloroplasts, meaning a single mutation in the PPX2 gene can provide protection in both organelles where the herbicide acts. mdpi.comcambridge.orgnih.gov

The spread of these resistance genes through a weed population is heavily influenced by the species' reproductive biology. Cross-pollinating species, such as those in the Amaranthus genus, can accumulate and spread diverse resistance mechanisms more rapidly than self-pollinating species. nih.gov Gene flow, facilitated by both pollen and seed dispersal (often aided by contaminated farm equipment), plays a critical role in the geographic spread of resistance alleles. scielo.brcambridge.org

Specific mutations within the PPX2 gene have been identified as the primary cause of target-site resistance to PPO inhibitors in several problematic weed species. These mutations alter the herbicide's binding site on the PPO enzyme, reducing its efficacy.

One of the most well-documented resistance mutations is a three-base-pair deletion in the PPX2 gene, which results in the loss of a glycine (B1666218) amino acid at position 210 (ΔG210). mdpi.commdpi.comnih.gov First identified in common waterhemp (Amaranthus tuberculatus), this deletion is proposed to unravel a portion of an α-helix near the PPO active site, enlarging the cavity and thereby hindering herbicide binding. nih.govbioone.org This single codon deletion confers broad cross-resistance to various PPO-inhibiting herbicides. nih.gov

Other significant mutations involve amino acid substitutions at key positions. Substitutions at the arginine residue at position 128 (R128) of the PPO2 enzyme are common. cambridge.org In Palmer amaranth (B1665344) (Amaranthus palmeri), mutations resulting in the substitution of arginine with glycine (R128G) or methionine (R128M) have been documented to confer resistance. bioone.org More recently, a novel mutation leading to a glycine-to-alanine substitution at position 399 (G399A) was identified in fomesafen-resistant A. palmeri. frontiersin.orgresearchgate.net This G399A mutation is believed to confer resistance through simple steric hindrance, physically blocking the herbicide from binding effectively. frontiersin.org

Table 1: Key Target-Site Mutations Conferring Resistance to PPO-Inhibiting Herbicides

| Mutation | Amino Acid Change | Weed Species | Reference |

|---|---|---|---|

| ΔG210 | Deletion of Glycine at position 210 | Amaranthus tuberculatus, Amaranthus palmeri | mdpi.comnih.govbioone.org |

| R128G | Arginine to Glycine at position 128 | Amaranthus palmeri | bioone.org |

| R128M | Arginine to Methionine at position 128 | Amaranthus palmeri | bioone.org |

| R128L | Arginine to Leucine at position 128 | Ambrosia artemisiifolia | cambridge.org |

| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri | frontiersin.orgresearchgate.net |

Physiological and Biochemical Adaptations in Resistant Biotypes

In weeds that have evolved resistance to fluoroglycofen and other PPO inhibitors, several physiological and biochemical changes can be observed. These adaptations are the functional consequences of the underlying genetic mutations.

The most direct biochemical adaptation is the altered structure of the PPO enzyme itself due to target-site mutations. This altered enzyme exhibits a reduced binding affinity for the herbicide, allowing it to maintain its normal function even in the presence of the chemical. frontiersin.org

In cases of non-target-site resistance, enhanced metabolism is a key biochemical adaptation. agronomyjournals.com Resistant plants may more rapidly detoxify the herbicide molecule into non-toxic forms using enzymes from families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). scielo.br This metabolic resistance can sometimes confer broad cross-resistance to herbicides with different modes of action. scielo.br

The mode of action of PPO inhibitors involves the accumulation of protoporphyrinogen IX, which leaks from the plastids and mitochondria. In the cytoplasm, it interacts with light and oxygen to produce highly destructive reactive oxygen species (ROS), leading to rapid lipid peroxidation and cell membrane damage. mdpi.comnih.gov As a result, resistant plants may exhibit enhanced antioxidant defense systems to cope with oxidative stress. nih.gov This can include elevated levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which help neutralize the damaging ROS. nih.gov

Ecological Dynamics of Resistance Evolution in Weed Populations

The evolution of resistance within a weed population is an ecological process driven by selection pressure. nih.gov The repeated and widespread application of herbicides with the same mode of action, such as PPO inhibitors, creates a strong selective environment where rare, naturally occurring resistant individuals survive, reproduce, and pass on their resistance traits. cambridge.orgpnas.org Over time, the frequency of resistant individuals in the population increases, leading to field-level control failures.

The rate of resistance evolution has been observed to be slower for PPO inhibitors compared to other herbicide classes like ALS inhibitors. cambridge.orgpnas.org This has been attributed to several factors, including the complex nature of the resistance-conferring mutations (e.g., a codon deletion rather than a more common single nucleotide substitution) and the need for a mutation to be effective in both chloroplasts and mitochondria, a feat accomplished by mutations in the dual-targeting PPX2 gene. nih.govpnas.org

The dynamics of resistance are also heavily influenced by the fitness of the resistant biotypes. Fitness refers to an organism's ability to survive and reproduce. While some resistance mutations can impose a "fitness cost," making the plant less competitive in the absence of the herbicide, others may have no cost or even confer a fitness advantage. mdpi.com For example, some resistant biotypes have been shown to have enhanced growth and produce more seeds than their susceptible counterparts, which would accelerate the spread of resistance alleles in the environment. mdpi.com

Strategies for Mitigating and Managing Herbicide Resistance

To preserve the efficacy of this compound and other PPO inhibitors, a proactive and integrated approach to weed management is essential. Relying on a single herbicide or mode of action is unsustainable. agronomyjournals.combcpc.org

The cornerstone of resistance management is the adoption of Integrated Weed Management (IWM) . agronomyjournals.combcpc.org IWM combines multiple tactics to manage weed populations in a way that is economically viable and environmentally sound. Key strategies include:

Herbicide Rotation and Mixtures: This is the most critical chemical strategy. Farmers should avoid using the same herbicide mode of action (MOA) on the same field year after year. Rotating between herbicides with different MOAs and using tank-mixtures of herbicides that are effective on the same target weeds disrupts the selection process for any single resistance mechanism. nih.govbcpc.orggrdc.com.au

Cultural Practices: Agronomic practices can significantly reduce weed pressure. These include crop rotation, planting competitive crop varieties that quickly shade out weeds, using cover crops to suppress weed emergence, and optimizing planting density. bcpc.org

Mechanical and Physical Control: Methods such as tillage, cultivation, and hand-weeding can be used to control weeds that escape herbicide applications, preventing them from producing seed.

Preventing Weed Seed Spread: Cleaning tillage and harvesting equipment before moving between fields is crucial to prevent the movement of resistant weed seeds to new areas. scielo.br

Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches. researchgate.net Managing these patches before they can spread can delay the onset of widespread resistance.

By implementing these diverse strategies, the selection pressure for herbicide resistance can be significantly reduced, extending the useful lifespan of valuable herbicides like this compound.

Synthesis Pathways and Derivatization Research

Chemical Synthesis Methodologies for Fluoroglycofen-ethyl (B166172)

The commercial production of this compound-ethyl is a well-established process, with ongoing research focused on improving efficiency and yield.

This compound is a complex ester of acifluorfen (B165780), making acifluorfen the primary precursor in the synthesis of this compound-ethyl. bcpcpesticidecompendium.org The commercial synthesis process typically involves the reaction of acifluorfen with ethyl chloroacetate. herts.ac.uk

A common method involves dissolving acifluorfen in a solvent such as toluene, along with a catalyst. herts.ac.uk Potassium carbonate is then added to the mixture, which is subsequently heated. herts.ac.uk The introduction of ethyl chloroacetate to the heated mixture initiates the esterification reaction, resulting in the formation of this compound-ethyl. herts.ac.uk The final product is then isolated through a series of extraction and distillation steps to ensure high purity. herts.ac.uk

An alternative synthetic route has been developed that utilizes ethyl chloroacetate as both a reactant and a solvent. nyxxb.cn In this process, acifluorfen and caustic soda flakes (sheet alkali) are dissolved in ethyl chloroacetate. nyxxb.cn This method is reported to simplify the process flow by reducing the number of required steps. nyxxb.cn

Efforts to optimize the synthesis of this compound-ethyl have focused on improving both the yield and purity of the final product. In the conventional method using toluene as a solvent, the reaction temperature is a critical parameter, with the esterification step being carried out at temperatures ranging from 90 to 105°C. herts.ac.uk

The alternative synthesis process, which eliminates the need for a separate solvent, reports a significant increase in both yield and purity. nyxxb.cn By controlling the reaction temperature at 65-70°C for 5-6 hours, this method claims to increase the synthetic yield from 50% to as high as 95%. nyxxb.cn Similarly, the product purity is reported to be enhanced from 65% to 96%. nyxxb.cn

The table below summarizes a comparison of the traditional and an optimized synthesis method for this compound-ethyl.

| Parameter | Traditional Synthesis Method | Optimized Synthesis Method |

| Solvent | Toluene herts.ac.uk | Ethyl Chloroacetate (also a reactant) nyxxb.cn |

| Base | Potassium Carbonate herts.ac.uk | Caustic Soda Flakes (Sheet Alkali) nyxxb.cn |

| Reaction Temperature | 90–105 °C herts.ac.uk | 65–70 °C nyxxb.cn |

| Reported Yield | >50% | Up to 95% nyxxb.cn |

| Reported Purity | >65% | Up to 96% nyxxb.cn |

Development of Novel this compound Derivatives and Analogues

The development of new herbicidal compounds often involves the synthesis and evaluation of derivatives and analogues of existing active ingredients to improve their properties.

Detailed structure-activity relationship (SAR) studies specifically for this compound derivatives are not extensively available in the public domain. However, research on analogues of its precursor, acifluorfen, provides valuable insights that could guide the development of more potent this compound derivatives.

A study on acifluorfen analogues synthesized three series of new compounds and evaluated their herbicidal activities. herts.ac.uk The findings from this research indicated that:

The herbicidal activity of 2-NO₂ benzoyl derivatives was significantly higher than that of 2-OCH₃ analogues. herts.ac.uk

Acifluorfen benzoate derivatives demonstrated significantly higher herbicidal activity against monocotyledonous weeds compared to benzamide derivatives. herts.ac.uk

One particular acifluorfen analogue, 6-methylbenzo[d]thiazol-2-yl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (compound III-02), showed significantly higher herbicidal activity against monocotyledonous weeds than acifluorfen. herts.ac.uk This suggests that modifications to the ester group of the acifluorfen structure could lead to enhanced herbicidal properties, a principle that could be applied to the derivatization of this compound.

To broaden the spectrum of weed control and manage the development of herbicide resistance, this compound-ethyl is often used in combination with other herbicides. Research has focused on identifying synergistic compositions where the combined effect of the herbicides is greater than the sum of their individual effects.

Several patents and studies have documented synergistic compositions containing this compound-ethyl. For instance, a compounded formula of nicosulfuron and this compound-ethyl has been developed. google.com This combination is designed to leverage the different mechanisms of action and weed control spectrums of the two active ingredients, resulting in an enlarged grass spectrum and reduced weed resistance. google.com

Other documented synergistic combinations include:

This compound-ethyl and Dichlorprop-P: A combination for post-emergence control of broadleaved weeds in cereals.

This compound-ethyl and Glyphosate (B1671968) and Haloxyfop-p-methyl: A three-component herbicidal composition.

This compound-ethyl and Bromoxynil octanoate: A composition suitable for wheat, barley, and other grain crops.

The table below lists some of the herbicides that have been formulated with this compound-ethyl to achieve synergistic effects.

| Herbicide | Combined with this compound-ethyl for Synergistic Effect |

| Nicosulfuron | Yes google.com |

| Dichlorprop-P | Yes |

| Glyphosate | Yes |

| Haloxyfop-p-methyl | Yes |

| Bromoxynil octanoate | Yes |

Analytical Methodologies for Fluoroglycofen Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool in the analysis of Fluoroglycofen, enabling the separation of the parent compound from its metabolites and other interfering substances.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of this compound and its metabolites. oup.com In one study, HPLC was used to monitor the degradation of this compound by a bacterial strain, Lysinibacillus sp. KS-1. oup.com The analysis was performed using an Agilent TC-C18 column with a mobile phase of methanol (B129727) and water (70:30, v/v) at a flow rate of 1.0 mL/min. oup.com Detection was carried out by measuring the absorbance at 230 nm. oup.com This method successfully identified three degradation products: deethyl-fluoroglycofen, acifluorfen (B165780), and decarboxylate-acifluorfen. oup.com

Another study utilized HPLC to verify the degradation of this compound by an engineered esterase, FluE. oup.com The results demonstrated 100% hydrolysis of this compound within 30 minutes, with the primary metabolite identified as deethyl-fluoroglycofen, which was further degraded to acifluorfen. oup.com

Table 1: HPLC Conditions for this compound Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent TC-C18 (250 mm × 4.6 mm) | oup.com |

| Mobile Phase | Methanol:Water (70:30, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Injection Volume | 20 µL | oup.com |

| Detector | Waters 2487 Wavelength Absorbance Detector | oup.com |

| Wavelength | 230 nm | oup.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS) for Residue Determination

For highly sensitive and selective detection of This compound-ethyl (B166172) residues in complex matrices like soybean and soil, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS) is the method of choice. nih.gov This technique offers low detection limits and high accuracy. nih.gov A study reported detection limits of 0.5 µg/kg in soybean seed and 1 µg/kg in both soybean plant and soil. nih.gov The recoveries for this method ranged from 83.4% to 99.2%, with intra-day and inter-day relative standard deviations (RSDs) between 1.3% and 7.0%. nih.gov Such performance characteristics make UPLC-MS-MS ideal for regulatory monitoring and environmental fate studies. nih.govnih.gov

Gas Chromatography (GC) for Degradation Dynamics

Gas Chromatography (GC) is employed to study the degradation dynamics of this compound-ethyl, particularly its hydrolysis in aqueous solutions. nyxxb.cnnyxxb.cn Research has shown that the degradation of this compound-ethyl follows first-order kinetics. nyxxb.cnnyxxb.cn The rate of hydrolysis is significantly influenced by both pH and temperature. nyxxb.cnnyxxb.cn For instance, at 25°C, the half-lives of this compound-ethyl were 12.2 days at pH 5, 144.4 hours at pH 7, and 85.6 minutes at pH 9. nyxxb.cnnyxxb.cn Increasing the temperature to 50°C accelerated the degradation, with half-lives of 10.7 days, 13.4 hours, and 23.3 minutes at the respective pH values. nyxxb.cnnyxxb.cn

Table 2: Half-lives of this compound-ethyl Degradation in Water

| Temperature (°C) | pH | Half-life | Source |

|---|---|---|---|

| 25 | 5 | 12.2 days | nyxxb.cnnyxxb.cn |

| 25 | 7 | 144.4 hours | nyxxb.cnnyxxb.cn |

| 25 | 9 | 85.6 minutes | nyxxb.cnnyxxb.cn |

| 50 | 5 | 10.7 days | nyxxb.cnnyxxb.cn |

| 50 | 7 | 13.4 hours | nyxxb.cnnyxxb.cn |

| 50 | 9 | 23.3 minutes | nyxxb.cnnyxxb.cn |

Mass Spectrometry (MS) for Structural Elucidation of Metabolites

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC and UPLC, is a powerful tool for the structural elucidation of this compound metabolites. oup.commoldiscovery.comcriver.com In the study of this compound biodegradation by Lysinibacillus sp. KS-1, HPLC-MS/MS was used to identify the chemical structures of the degradation products. oup.com For example, one metabolite, product A, exhibited a protonated molecular ion at m/z 417.72 [M-H]⁻ in negative-ion chemical ionization, with characteristic fragment ions at m/z 359.71 [M-H]⁻ and 316.09 [M-H]⁻, confirming its identity. oup.com The combination of retention time data from chromatography with mass-to-charge ratios and fragmentation patterns from MS allows for confident identification of unknown metabolites. criver.compharmaron.com

Spectroscopic Techniques for Compound Characterization

While chromatographic and mass spectrometric methods are central to the analysis of this compound and its byproducts, spectroscopic techniques also play a role in the initial characterization of the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often used to confirm the structure of synthesized reference standards of this compound and its metabolites. ru.nl These methods provide detailed information about the molecular structure, which is essential for the unequivocal identification of compounds detected in analytical studies. For instance, a study on a different herbicide, oxyfluorfen, utilized a spectrophotometric method based on the reaction with 1,2-naphthoquinone-4-sulphonate, measuring the absorbance at 483 nm. researchgate.net While not directly on this compound, this highlights the applicability of spectroscopic methods for the analysis of related diphenyl ether herbicides.

Fluoroglycofen in the Context of Sustainable Agricultural Systems

Role in Integrated Weed Management (IWM) Strategies

Fluoroglycofen is a significant tool in modern Integrated Weed Management (IWM) strategies due to its high efficacy at low application rates and its selective nature. cymitquimica.com As a selective herbicide, it primarily targets broadleaf weeds and certain grasses while showing relative safety to non-target crops like soybeans, rice, and cereals. ontosight.ai This selectivity allows for post-emergence applications, targeting weeds when they are most vulnerable without harming the established crop. cymitquimica.com The compound's mechanism of action, inhibiting a key enzyme in plant fatty acid synthesis, provides an effective mode of action for controlling a wide spectrum of weeds. cymitquimica.comontosight.ai Its role in IWM is further enhanced by its potential to be used in combination with other herbicides, which can broaden the spectrum of controlled weeds, prolong efficacy, and help manage herbicide resistance. aokunagro.compatsnap.com The effectiveness of this compound makes it a valuable component in a comprehensive IWM program that combines various weed control methods to achieve long-term, sustainable weed suppression while minimizing environmental impact. cymitquimica.comontosight.ai

Research on Efficacy in Diverse Cropping Systems (e.g., Cereals, Rice, Peanuts, Soybeans, Vineyards)

This compound has been evaluated for its efficacy in controlling a variety of weeds across numerous cropping systems globally. It is utilized as a post-emergence herbicide to manage broad-leaved weeds and grasses in crops such as wheat, barley, oats, peanuts, rice, and soybeans. herts.ac.ukmade-in-china.com

Cereals: In cereals like wheat and barley, this compound is effective against problematic broad-leaved weeds. patsnap.comherts.ac.ukmade-in-china.com Research has focused on its ability to control species such as Galium, Viola, and Veronica spp. made-in-china.com

Rice: This compound-ethyl (B166172) is identified as a component in herbicide compositions designed for weed control in both transplanted and direct-seeded rice fields. google.comgoogle.com These formulations aim to provide broad-spectrum, long-lasting efficacy against major weeds that compete with rice, such as Echinochloa crus-galli. aokunagro.comgoogle.com

Peanuts: Field trials in peanut cultivation have demonstrated significant weed control. google.comebi.ac.uk It has shown high efficacy against weeds like Hedyotis diffusa, Mollugo pentaphylla, and Ageratum conyzoides. ebi.ac.uk Studies on composite herbicides containing this compound have shown excellent control of both grassy and broad-leaved weeds, leading to substantial increases in peanut yield. google.com

Soybeans: this compound is used for the control of broadleaf weeds in soybean fields. ontosight.aigoogle.comdataintelo.com Its application helps improve crop yields by reducing weed competition. researchgate.net Research into herbicide compositions containing this compound highlights its potential for safe and efficient weed management in soybean cultivation. patsnap.com

Vineyards: In vineyards, this compound is used as a post-emergence herbicide to control weeds. ebi.ac.ukmade-in-china.com Research has examined its effects on the grapevines themselves, noting that while it controls weeds, it can also influence the physiological characteristics of the grape leaves. ebi.ac.ukcropj.comresearchgate.net

Table 1: Summary of this compound Efficacy in Various Cropping Systems

| Crop | Target Weeds | Research Findings Summary |

| Peanuts | Gramineous (grassy) weeds, Broad-leaved weeds (Hedyotis diffusa, Mollugo pentaphylla, Ageratum conyzoides, Hedyotis corymbosa) | A composite herbicide demonstrated 87.1% to 97.8% control of grassy weeds and 84.4% to 95.6% control of broad-leaved weeds, leading to a peanut yield increase of 11.6% to 29.1%. ebi.ac.ukgoogle.com |

| Cereals (Wheat, Barley) | Broad-leaved weeds (Galium, Viola, and Veronica spp.) | Effective for post-emergence control of key broad-leaved weeds. patsnap.commade-in-china.combcpc.org |

| Soybeans | Broad-leaved weeds | Provides effective weed control, contributing to improved crop yields. ontosight.aipatsnap.comresearchgate.net |

| Rice | Major rice weeds (e.g., Echinochloa crus-galli) | Included in one-shot herbicide formulations designed for broad-spectrum weed control in rice fields. aokunagro.comgoogle.com |

| Vineyards | General weeds | Used as a post-emergence herbicide to eradicate weeds. ebi.ac.ukmade-in-china.com |

Contributions to Reduced Tillage and Conservation Agriculture Practices

Conservation tillage and reduced tillage systems are cornerstones of sustainable agriculture, aimed at minimizing soil erosion, improving soil health, and conserving water. These practices rely heavily on herbicides for weed control as mechanical cultivation is eliminated or significantly reduced. researchgate.net this compound-ethyl supports these systems by providing effective chemical weed control, which is essential for the success of conservation tillage. datainsightsmarket.comethz.ch By managing weeds without disturbing the soil, this compound helps maintain soil structure, increases soil organic matter, and enhances water infiltration. researchgate.net The adoption of herbicides like this compound is driven by the need for effective, environmentally conscious weed management in these modern agricultural systems. datainsightsmarket.com This allows farmers to reap the benefits of conservation agriculture, such as reduced fuel and labor costs, while still managing weed pressure effectively. fao.org

Environmental Stewardship and Long-Term Ecological Considerations in Agricultural Research

A key aspect of environmental stewardship in pesticide use is minimizing off-target movement, which can occur through spray drift or water-based runoff and leaching. illinois.eduufl.edu Research into mitigating these effects is crucial for ensuring that herbicides like this compound are used responsibly.

Strategies to reduce particle drift, the movement of spray droplets by wind, include:

Nozzle Selection: Using drift-reduction nozzles that produce larger, coarser droplets which are less susceptible to wind. illinois.educorteva.us

Application Pressure and Height: Operating at lower pressures and keeping spray booms as low as possible shortens the distance droplets must travel, reducing their air time. illinois.educorteva.us

Weather Monitoring: Avoiding spraying in high winds (typically above 10 mph) or during temperature inversions when spray can become suspended and travel long distances. illinois.edu Spraying when a light, steady wind is blowing away from sensitive areas is ideal. fairlifts.com

Buffer Zones: Leaving an unsprayed buffer strip adjacent to sensitive areas like water bodies, residential areas, or non-target crops. illinois.edufairlifts.com

To prevent water contamination from runoff and leaching, best management practices include:

Avoiding Overapplication: Using the correct amount of product reduces the potential for excess herbicide to be washed away. fairlifts.com

Considering Soil and Weather: Avoiding applications on bare slopes or just before heavy rainfall can prevent surface runoff. illinois.edu Understanding soil properties helps in choosing appropriate products to minimize leaching into groundwater. fairlifts.com

Formulation Choice: Some herbicide formulations, like invert emulsions, are less prone to drift due to their thicker consistency. ufl.edu

The soil microbiome is essential for ecosystem functions, including nutrient cycling and organic matter decomposition. nih.govnih.gov While the indiscriminate use of agrochemicals can negatively affect soil microbial communities, research also focuses on the biodegradation of these compounds by soil microorganisms, which is a vital ecosystem service. mdpi.comresearchgate.net

Specific research on this compound has led to the isolation of bacterial strains capable of degrading it, highlighting the role of the soil microbiome in its environmental fate. A bacterium identified as Lysinibacillus sp. strain KS-1, isolated from sludge at a herbicide factory, was shown to degrade 85.25% of an initial this compound concentration within three days under optimal conditions (30°C and pH 7.0). ebi.ac.ukoup.com The degradation pathway involves the sequential cleavage of ester bonds to form deethyl-fluoroglycofen and then acifluorfen (B165780). oup.com

Similarly, another study isolated a bacterium, Mycobacterium phocaicum strain MBWY-1, which can use this compound-ethyl as its sole carbon source for growth. nih.gov This strain could completely degrade a 100 mg/l concentration within 72 hours. nih.gov Research showed that inoculating soil with this strain significantly increased the degradation rate of this compound-ethyl in both sterilized and non-sterilized soil, demonstrating a practical application of bioaugmentation for environmental remediation. nih.gov The degradation by MBWY-1 proceeds through several metabolites, including acifluorfen. nih.gov This research into microbial degradation pathways is crucial for understanding the persistence and functional resilience of ecosystems exposed to such chemical inputs. ufz.de

Future Research Directions and Emerging Paradigms

Advanced Omics Approaches in Fluoroglycofen Research

The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a holistic view of the biological responses to this compound. researchgate.netpluto.biobiotechdelft.commdpi.com These approaches allow for the simultaneous analysis of thousands of molecules, providing a detailed snapshot of cellular processes affected by the herbicide.

Metabolomics